

Hiv-IN-9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hiv-IN-9*

Cat. No.: *B12387112*

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Abstract

Hiv-IN-9 is a chemical entity identified as a potential inhibitor of the Human Immunodeficiency Virus (HIV). This technical guide provides a detailed overview of its chemical structure, and known properties, and outlines generalized experimental protocols relevant to the evaluation of its potential as a therapeutic agent. Due to the limited publicly available data specific to **Hiv-IN-9**, this document also presents established methodologies for assessing the antiviral efficacy, cytotoxicity, and metabolic enzyme interactions of novel anti-HIV compounds. Furthermore, it visualizes the HIV life cycle, the primary target of such inhibitors, and the general mechanism of Cytochrome P450 (CYP450) inhibition, a critical aspect of drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Hiv-IN-9 is chemically identified as 4-((2-((4-cyanophenyl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)-3,5-dimethylbenzonitrile. Its structure is characterized by a central tetrahydroquinazoline core.

Physicochemical Properties

A summary of the known physicochemical properties of **Hiv-IN-9** is presented in Table 1.

Property	Value	Reference
IUPAC Name	4-((2-((4-cyanophenyl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)-3,5-dimethylbenzonitrile	
Molecular Formula	C ₂₄ H ₂₁ N ₅ O	
Molecular Weight	395.46 g/mol	
CAS Number	2708201-36-7	
Appearance	Solid powder	
Purity	≥98% (HPLC)	
Solubility	10 mM in DMSO	
Storage	Store at -20°C	
SMILES	<chem>Cc1cc(C#N)cc(C)c1Oc1nccc2c(n1)CCCC2Nc1ccc(C#N)cc1</chem>	
InChI Key	Not available	

Pharmacological Properties

Hiv-IN-9 has been identified as an inhibitor of HIV, exhibiting a high binding affinity for HIV reverse transcriptase (RT). It also demonstrates inhibitory activity against several cytochrome P450 enzymes.

Pharmacodynamic Properties

A summary of the known pharmacodynamic properties of **Hiv-IN-9** is presented in Table 2.

Property	Value	Target	Reference
IC50	6.65 µg/mL	HIV	
Mechanism of Action	HIV Reverse Transcriptase Inhibitor	HIV-RT	
CYP Inhibition	CYP3A4, CYP1A2, CYP2C1, CYP2D6	Cytochrome P450 enzymes	

Experimental Protocols

Detailed experimental protocols for the comprehensive evaluation of novel anti-HIV agents like **Hiv-IN-9** are crucial for understanding their therapeutic potential. The following sections describe generalized methodologies for key assays.

Antiviral Activity Assay (Cell-Based)

This protocol outlines a common method to determine the in vitro antiviral efficacy of a compound against HIV.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a specific HIV strain in a susceptible cell line.

Materials:

- CEM-GFP cell line (or other suitable HIV-susceptible cell line)
- HIV-1 (e.g., NL4-3 strain)
- Test compound (**Hiv-IN-9**)
- Reference drugs (e.g., Lamivudine, Nevirapine)
- Complete cell culture medium
- 96-well microtiter plates
- Flow cytometer

Procedure:

- Seed CEM-GFP cells into 96-well plates.
- Prepare serial dilutions of the test compound and reference drugs.
- Pre-incubate the cells with the different concentrations of the compounds for 2 hours at 37°C.
- Infect the cells with a predetermined titer of HIV-1.
- Wash the cells to remove excess virus and replenish the medium containing the respective concentrations of the compounds.
- Incubate the plates for 48-72 hours at 37°C.
- Harvest the cells, fix them with 2% formaldehyde/PBS.
- Analyze the percentage of GFP-expressing (infected) cells by flow cytometry.
- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This protocol is used to assess the potential toxic effects of the test compound on host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

- MT-4 cell line (or the same cell line used in the antiviral assay)
- Test compound (**Hiv-IN-9**)
- Complete cell culture medium
- 96-well microtiter plates

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO)
- Microplate reader

Procedure:

- Seed MT-4 cells into 96-well plates.
- Add serial dilutions of the test compound to the wells.
- Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
- Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cytochrome P450 Inhibition Assay

This protocol determines the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.

Objective: To determine the IC50 of the test compound against a panel of human CYP450 isoforms.

Materials:

- Human liver microsomes
- Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
- Test compound (**Hiv-IN-9**)

- NADPH regenerating system
- Incubation buffer (e.g., potassium phosphate buffer)
- Quenching solution (e.g., acetonitrile)
- LC-MS/MS system

Procedure:

- Pre-incubate human liver microsomes with a series of concentrations of the test compound in the incubation buffer.
- Initiate the reaction by adding the specific substrate and the NADPH regenerating system.
- Incubate for a specific time at 37°C.
- Stop the reaction by adding a quenching solution.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
- Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.

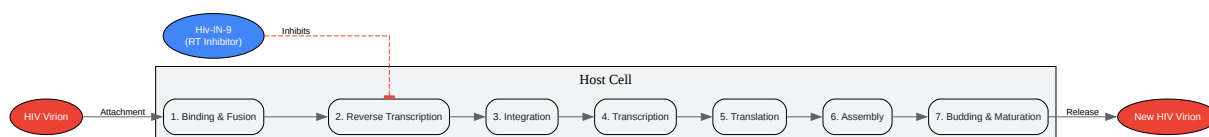
Signaling Pathways and Mechanisms of Action

Understanding the biological pathways affected by **Hiv-IN-9** is essential for its development as a therapeutic agent.

The HIV Life Cycle

Hiv-IN-9 is reported to target the reverse transcriptase enzyme, a critical component of the HIV life cycle. The following diagram illustrates the key stages of HIV replication, highlighting the

point of intervention for reverse transcriptase inhibitors.

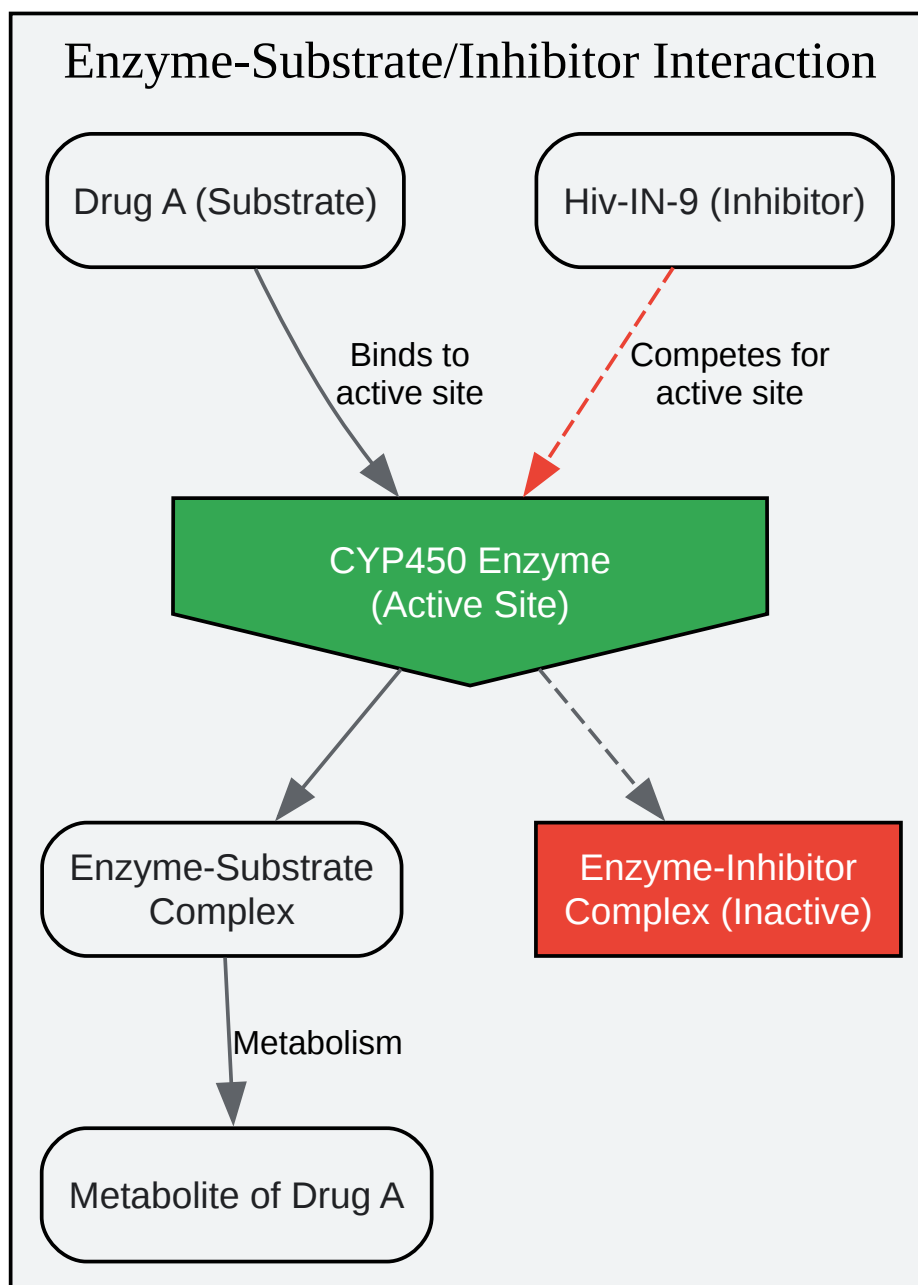


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Caption: The HIV life cycle and the target of Reverse Transcriptase inhibitors.

Cytochrome P450 Inhibition

The inhibition of CYP450 enzymes by drugs can lead to significant drug-drug interactions. The diagram below illustrates the general mechanism of competitive inhibition.



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Caption: Mechanism of competitive inhibition of a CYP450 enzyme.

Conclusion

Hiv-IN-9 presents a promising chemical scaffold for the development of novel anti-HIV therapeutics, specifically targeting the reverse transcriptase enzyme. The information compiled

in this guide provides a foundation for further research and development. The outlined experimental protocols offer a systematic approach to thoroughly characterize its biological activity, safety profile, and potential for drug-drug interactions. Further investigations are warranted to fully elucidate the therapeutic potential of **Hiv-IN-9**.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. The information regarding **Hiv-IN-9** is based on limited publicly available data, and the experimental protocols provided are generalized. Researchers should adapt these protocols based on their specific experimental needs and safety guidelines.

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